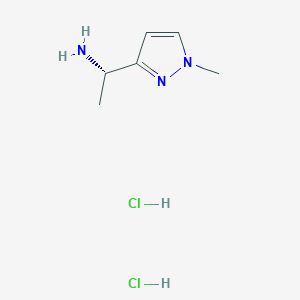
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPEDA is a chiral molecule, meaning it exists in two enantiomeric forms, with only one form being biologically active.
Scientific Research Applications
Antibacterial and Chemotherapeutic Properties
Research involving related pyrazole compounds has shown that these compounds can be synthesized with various chemical modifications to exhibit antibacterial properties and potential chemotherapeutic effects. For instance, the synthesis and characterization of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes revealed their antibacterial activity against various bacterial strains, suggesting their potential for chemotherapeutic applications (Ahmed et al., 2006).
Synthesis and Catalysis
Further investigations into the compound's derivatives have been reported for their synthesis and catalytic applications. For example, the iron-catalyzed selective oxidation of N-methyl amines facilitated the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, illustrating the compound's utility in organic synthesis and catalysis (Li et al., 2009).
Nucleophilic Substitution Reactions
The compound has been studied for its reactions with nucleophiles, leading to the formation of various substituted compounds. Such reactions are of interest in synthetic organic chemistry, demonstrating the versatility of pyrazole-based compounds in nucleophilic substitution reactions (Castellanos et al., 1985).
DNA Binding and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands related to pyrazole compounds have shown good DNA binding propensity and exhibit nuclease activity, suggesting their potential application in the study of DNA interactions and cytotoxicity (Kumar et al., 2012).
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQIBDJJBIZAAS-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2829081.png)
![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)

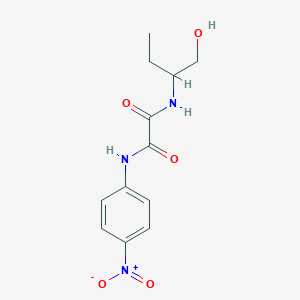
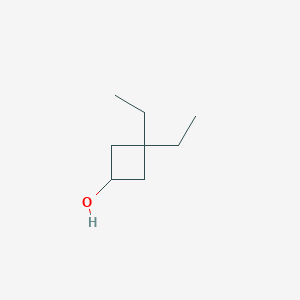

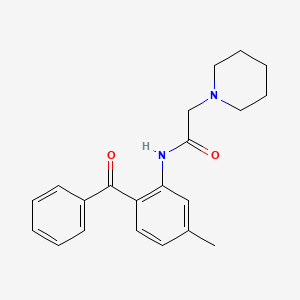

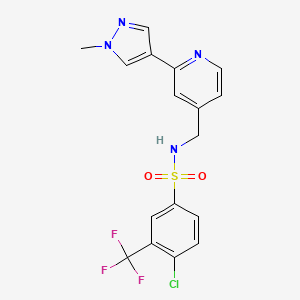
![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)


